Rosuvastatin D6 Calcium CAS number and chemical structure
Rosuvastatin D6 Calcium CAS number and chemical structure
An In-Depth Technical Guide to Rosuvastatin D6 Calcium
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Rosuvastatin D6 Calcium, a critical tool for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its application, focusing on its role in robust, self-validating analytical systems.
Introduction: The Need for Stable Isotope Labeled Standards
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2] It is widely prescribed to manage dyslipidemia and reduce cardiovascular risk.[3][4] In drug development and clinical pharmacology, accurately quantifying the concentration of a drug like rosuvastatin in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Biological samples are inherently complex and variable. The process of extracting a drug and analyzing it is subject to potential inconsistencies, such as incomplete recovery during sample preparation or fluctuations in instrument response. To correct for this variability, a stable isotope-labeled (SIL) internal standard is the gold standard. Rosuvastatin D6 Calcium serves this exact purpose. By incorporating six deuterium (D or ²H) atoms, it is chemically identical to the parent molecule but has a distinct, heavier molecular weight, making it distinguishable by a mass spectrometer.
Physicochemical Properties and Structural Elucidation
A precise understanding of the molecule's fundamental properties is the bedrock of any analytical method.
Identity and CAS Number
The Chemical Abstracts Service (CAS) number assignment for isotopically labeled compounds can be inconsistent across commercial suppliers. Many vendors list the CAS number for Rosuvastatin D6 Calcium as "Not Available" because a specific number has not been officially assigned for this exact salt form.[5]
For reference and unambiguous identification, it is crucial to note the CAS numbers of closely related compounds:
When procuring this standard, referencing the molecular formula and structure is the most reliable method of ensuring identity.
Chemical Structure
The key structural feature of Rosuvastatin D6 Calcium is the replacement of six hydrogen atoms with deuterium on the isopropyl group. This location is chemically stable and remote from the sites of metabolic activity, ensuring that the labeled standard and the unlabeled analyte behave identically during extraction and chromatography.
Caption: Chemical structure of Rosuvastatin D6 Calcium.
Quantitative Data Summary
The following table summarizes the key quantitative data for Rosuvastatin D6 Calcium.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₁D₆FN₃O₆S · ½Ca | [5][8] |
| Molecular Weight | 506.61 g/mol | [5][8][9] |
| Appearance | White to off-white solid | [9] |
| Purity (typical) | ≥98% | [2] |
| Unlabeled Parent Drug | Rosuvastatin Calcium (CAS: 147098-20-2) | [6][7] |
Core Application: Bioanalytical Quantification using LC-MS/MS
The primary application of Rosuvastatin D6 Calcium is as an internal standard (IS) for the quantification of rosuvastatin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10]
The Principle of a Self-Validating System
An analytical method using a stable isotope-labeled internal standard is inherently self-validating. Here's the causality:
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Co-extraction: The IS is added to the biological sample at a known concentration before any processing. Because the IS is chemically identical to the analyte (rosuvastatin), any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the IS.
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Co-elution: The IS and analyte exhibit nearly identical chromatographic behavior, eluting from the LC column at the same retention time.
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Correction for Matrix Effects: In mass spectrometry, molecules co-eluting from the sample matrix can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect." Since the IS co-elutes and is physically identical, it experiences the same matrix effect as the analyte.
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Ratio-Based Quantification: The instrument measures the peak area of the analyte and the peak area of the IS. The final concentration is calculated based on the ratio of the analyte peak area to the IS peak area against a calibration curve. This ratio automatically corrects for variations in sample recovery and matrix effects, ensuring the data is trustworthy and reproducible.
Caption: Self-validating bioanalytical workflow using an internal standard.
Experimental Protocol: Quantification of Rosuvastatin in Human Plasma
This protocol is a synthesized example based on common methodologies for rosuvastatin analysis.[1][11][12]
1. Preparation of Stock and Working Solutions:
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Scientist's Note: Using a high-purity standard and precise dilutions is fundamental for an accurate calibration curve.
-
Protocol:
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Prepare a 1 mg/mL stock solution of Rosuvastatin Calcium and Rosuvastatin D6 Calcium (IS) in methanol.
-
Create a series of working standard solutions of Rosuvastatin by serial dilution for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
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Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
-
2. Sample Preparation (Protein Precipitation):
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Scientist's Note: Protein precipitation is a rapid and effective method for cleaning up plasma samples. Acetonitrile is chosen as it efficiently precipitates proteins while keeping the moderately polar rosuvastatin in solution.
-
Protocol:
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Conditions:
-
Scientist's Note: A C18 reversed-phase column is suitable for retaining rosuvastatin. The mobile phase, typically a mixture of an organic solvent and an aqueous buffer with a mild acid, ensures good peak shape and ionization efficiency. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.
-
Parameters:
| Parameter | Condition |
| LC System | Agilent 1200 or equivalent |
| Column | Zorbax SB-C18 (2.1 x 50 mm), 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 40°C |
| MS System | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition 1 | Rosuvastatin: m/z 482.1 → 258.2 |
| MRM Transition 2 | Rosuvastatin D6 (IS): m/z 488.2 → 264.2 |
Conclusion
Rosuvastatin D6 Calcium is more than just a labeled compound; it is an enabling technology for the development of robust, reliable, and self-validating bioanalytical methods. Its use as an internal standard is a prime example of applying sound scientific principles to overcome the inherent challenges of quantitative analysis in complex biological matrices. By understanding the causality behind its application, researchers can develop and validate methods with the highest degree of scientific integrity, ensuring the accuracy and trustworthiness of data in drug development and clinical research.
References
-
Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method. National Institutes of Health (NIH). Available at: [Link]
-
Formulation and Characterization of Rosuvastatin Calcium Nanoparticles. ResearchGate. Available at: [Link]
-
Rosuvastatin Calcium. PubChem, National Institutes of Health. Available at: [Link]
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Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. National Institutes of Health (NIH). Available at: [Link]
-
Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. ResearchGate. Available at: [Link]
-
Selective chromatographic methods for the determination of Rosuvastatin calcium in the presence of its acid degradation products. ResearchGate. Available at: [Link]
-
analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. YMER. Available at: [Link]
-
Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation by UV-Spectrophotometry. ResearchGate. Available at: [Link]
-
Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. National Institutes of Health (NIH). Available at: [Link]
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Crestor (rosuvastatin calcium) tablets. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Safety Data Sheet: Rosuvastatin calcium. Carl ROTH. Available at: [Link]
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